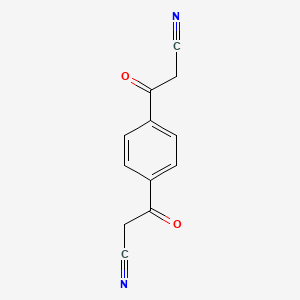
2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a cyclopropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with cyclopropylamine in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid, while oxidation might produce sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and fungal infections due to its thiazole moiety.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can mimic natural substrates or inhibitors, binding to active sites and altering the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-thiazole-5-carboxylic acid: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-Cyclopropyl-1,3-thiazole-5-carboxylic acid: Lacks the chlorine atom, potentially altering its chemical properties and applications.
Uniqueness
2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of the chlorine atom and cyclopropyl group, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H6ClNO2S |
|---|---|
Molecular Weight |
203.65 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2S/c8-7-9-4(3-1-2-3)5(12-7)6(10)11/h3H,1-2H2,(H,10,11) |
InChI Key |
AKBPHGIHLZVELY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)

![6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one](/img/structure/B12102953.png)

![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)


![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)





